BenchChemオンラインストアへようこそ!

2-acetamido-6-acetyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide

Tuberculosis Pantothenate Synthetase Structure-Activity Relationship

The compound 2-acetamido-6-acetyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide (CAS 864927-40-2) is a small-molecule thienopyridine derivative featuring a partially saturated 5,7-dihydro-4H-thieno[2,3-c]pyridine core with acetamido substitution at the 2-position, an acetyl group at the 6-position, and a carboxamide moiety at the 3-position. This scaffold places it within a broader class of tetrahydrothieno[2,3-c]pyridine-3-carboxamides that have been investigated as Mycobacterium tuberculosis pantothenate synthetase inhibitors and as acetyl-CoA carboxylase (ACC) inhibitors.

Molecular Formula C12H15N3O3S
Molecular Weight 281.33
CAS No. 864927-40-2
Cat. No. B2927964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-acetamido-6-acetyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
CAS864927-40-2
Molecular FormulaC12H15N3O3S
Molecular Weight281.33
Structural Identifiers
SMILESCC(=O)NC1=C(C2=C(S1)CN(CC2)C(=O)C)C(=O)N
InChIInChI=1S/C12H15N3O3S/c1-6(16)14-12-10(11(13)18)8-3-4-15(7(2)17)5-9(8)19-12/h3-5H2,1-2H3,(H2,13,18)(H,14,16)
InChIKeyQDSRHEVCDLKHBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Acetamido-6-acetyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide (CAS 864927-40-2): Chemical Class and Procurement Context


The compound 2-acetamido-6-acetyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide (CAS 864927-40-2) is a small-molecule thienopyridine derivative featuring a partially saturated 5,7-dihydro-4H-thieno[2,3-c]pyridine core with acetamido substitution at the 2-position, an acetyl group at the 6-position, and a carboxamide moiety at the 3-position [1]. This scaffold places it within a broader class of tetrahydrothieno[2,3-c]pyridine-3-carboxamides that have been investigated as Mycobacterium tuberculosis pantothenate synthetase inhibitors and as acetyl-CoA carboxylase (ACC) inhibitors [2][3]. The compound's distinct substitution pattern—a simple N-acetyl at position 2 rather than a bulkier aryl-sulfonyl or heterocyclic amide—defines its physicochemical profile and potential utility as a streamlined pharmacophore for structure-activity relationship (SAR) exploration or as a synthetic intermediate.

Why Generic Thienopyridine Carboxamides Cannot Substitute for 2-Acetamido-6-acetyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide


Within the tetrahydrothieno[2,3-c]pyridine-3-carboxamide class, biological activity is exquisitely sensitive to the nature of the substituent at the 2-position amide. In the 2014 study by Samala et al., a closely related series of 2,6-disubstituted derivatives displayed IC50 values against M. tuberculosis pantothenate synthetase ranging from 5.87 μM to >100 μM depending solely on the 2-amido substituent, with the most potent compound (11) bearing a 5-nitrothiophene-2-carboxamido group [1]. The target compound carries a simple acetamido group at this position—a minimal steric and electronic profile that is not represented among the published active analogs—making its activity profile unpredictable and non-interchangeable with more elaborate 2-substituted congeners. Similarly, ACC inhibitor patents describe thienopyridine derivatives where variations in the 2-position amide directly modulate potency and selectivity [2]. Direct substitution without confirmatory assay data therefore risks compromising experimental reproducibility.

Quantitative Differentiation Evidence for 2-Acetamido-6-acetyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide vs. Structural Analogs


Substituent-Dependent Pantothenate Synthetase Inhibition Potency in Tetrahydrothienopyridine Carboxamides

A direct head-to-head comparison between the target compound and the most active analog from the Samala et al. (2014) series is not available in the published literature. However, class-level inference can be drawn from the full SAR dataset of 26 compounds in that study. Compound 11 (6-(4-nitrophenylsulfonyl)-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide) exhibited an IC50 of 5.87 ± 0.12 μM against MTB pantothenate synthetase and an MIC of 9.28 μM against MTB H37Rv [1]. In contrast, numerous analogs with simpler 2-amido substituents showed significantly reduced or negligible inhibition. The target compound, with its minimal 2-acetamido group, is anticipated to fall at the low-activity end of this spectrum based on the established SAR trend, but no confirmatory data exist for this specific molecule.

Tuberculosis Pantothenate Synthetase Structure-Activity Relationship

Cytotoxicity Profile Inference from Tetrahydrothienopyridine Carboxamide Class Data

The Samala et al. study evaluated cytotoxicity of their compound series against the RAW 264.7 murine macrophage cell line. The most potent compound (11) was non-cytotoxic at 50 μM, yielding a selectivity index (SI = CC50 / MIC) of >5.4 [1]. While the target compound's cytotoxicity has not been independently measured, the class-level data suggest that the tetrahydrothieno[2,3-c]pyridine-3-carboxamide scaffold per se does not confer inherent mammalian cytotoxicity at concentrations relevant for antimicrobial screening. This provides a supportive baseline for risk assessment when ordering the compound for cell-based assays.

Cytotoxicity RAW 264.7 Selectivity Index

Structural Differentiation: Minimal 2-Acetamido vs. Bulky 2-Amido Substituents in ACC Inhibitor Patent Scope

The US patent 12,384,798 (Nanjing Ruijie Pharma) broadly claims thienopyridine derivatives as ACC inhibitors for metabolic disorders, NASH, and cancer [1]. The generic Markush structure encompasses a wide range of 2-position substituents including aryl, heteroaryl, and sulfonyl-containing amides. The target compound's simple 2-acetamido group falls within the patent's scope but is not specifically exemplified. The closest specifically disclosed analogs in related thienopyridine ACC patent families typically feature bulkier 2-(arylthio)acetamido or 2-(arylsulfonyl)acetamido substituents (e.g., CAS 864857-71-6 and CAS 941951-40-2) , which are structurally distinct from the minimal acetamido group. This structural simplicity differentiates the target compound for SAR studies aimed at defining the minimal pharmacophore for ACC inhibition.

ACC Inhibition Patent Disclosure Thienopyridine Derivatives

Physicochemical Property Differentiation: MW, LogP, and H-Bond Donor/Acceptor Profile

The target compound has a molecular formula of C12H15N3O3S and a molecular weight of 281.33 g/mol [1]. Compared to the most active antitubercular analog (Compound 11: C20H17N5O7S3, MW 535.6 g/mol) [2], the target compound is substantially smaller (ΔMW ≈ 254 Da) and contains fewer rotatable bonds and hydrogen-bonding functionalities. This lower molecular complexity translates to predicted superior aqueous solubility and membrane permeability based on standard drug-likeness metrics (Lipinski Rule of Five). For medicinal chemistry programs, this positions the target compound as a fragment-like or early-lead starting point rather than a late-stage optimized candidate.

Physicochemical Properties Drug-likeness Lead Optimization

Synthetic Accessibility and Intermediate Utility vs. End-Product Analogs

Thienopyridine-3-carboxamide scaffolds are typically accessed via the Gewald reaction followed by cyclization and functionalization [1]. The target compound's straightforward substitution pattern—acetamido at C2, acetyl at N6, primary carboxamide at C3—suggests a relatively short synthetic route compared to analogs requiring sulfonylation, arylthioether formation, or heterocyclic coupling at the 2-position. While no specific synthetic protocol for CAS 864927-40-2 has been published in the peer-reviewed literature, the structural simplicity implies fewer synthetic steps and higher achievable yields than for comparators such as 6-acetyl-2-[2-(phenylsulfanyl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide . This makes the target compound a more economical choice for large-scale SAR campaigns where the 2-position will be diversified in subsequent synthetic steps.

Synthetic Chemistry Building Block Gewald Reaction

Absence of Direct GSK-3β or Kinase Profiling Data vs. Closely Related Screening Hits

PubChem BioAssay records for structurally related 5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamides (e.g., CID 16833026: 6-acetyl-2-[[2-(4-fluorophenyl)sulfonylacetyl]amino] analog) indicate screening against glycogen synthase kinase-3 beta (GSK-3β), with an EC50 > 300 μM [1]. The target compound (CAS 864927-40-2) has not been tested in this or any other kinase assay panel according to available public data. This absence of kinase profiling data represents a critical evidence gap: the simpler 2-acetamido analog may exhibit different kinase selectivity compared to the sulfonyl-containing screening hit. Researchers cannot assume the target compound is similarly inactive against GSK-3β or other kinases without confirmatory testing.

GSK-3β Kinase Profiling PubChem BioAssay

Optimal Application Scenarios for Procuring 2-Acetamido-6-acetyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide


Minimal Pharmacophore Reference Compound for ACC Inhibitor SAR Campaigns

The target compound serves as a stripped-down core scaffold to define the baseline contribution of the thienopyridine ring system to ACC inhibition, independent of the elaborate 2-position side chains found in patent-exemplified analogs [1]. By comparing ACC IC50 values of the target compound against those of bulkier analogs (e.g., 2-(arylthio)acetamido derivatives), medicinal chemists can quantify the potency gain attributable to the extended side chain and guide fragment-growing strategies.

Negative Control or Inactive Comparator in M. tuberculosis Pantothenate Synthetase Assays

Based on the SAR trend from Samala et al. (2014), which shows that potent PS inhibition requires a heterocyclic or aryl 2-amido substituent, the target compound—bearing only a simple acetamido group—is predicted to exhibit weak or negligible PS inhibition [1]. It can therefore be procured as a putative negative control to benchmark assay windows and validate the activity of newly synthesized 2-substituted analogs.

Fragment-Based Drug Discovery Starting Point for Kinase or Metabolic Targets

With a molecular weight of 281.33 g/mol and a compact functional group set, the compound meets fragment-like physicochemical criteria (MW < 300, clogP likely < 3) [1]. It is suitable for procurement by fragment screening libraries targeting ACC, pantothenate synthetase, or other enzymes where the thienopyridine core has shown target engagement, with subsequent structure-based elaboration at the 2-position amide.

Synthetic Intermediate for Parallel Library Synthesis

The compound's primary carboxamide at C3 and the unencumbered 2-acetamido group make it a versatile intermediate for diversification. The acetamido group can be hydrolyzed to the free 2-amine under acidic or basic conditions, enabling acylation with diverse carboxylic acids to generate a library of 2-amido analogs [1]. This application is most relevant for medicinal chemistry groups seeking a common late-stage intermediate for SAR expansion.

Quote Request

Request a Quote for 2-acetamido-6-acetyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.